Regiospecific Halogenation Defines Cross-Coupling Reactivity: 4-Bromo-3,5-Difluoro vs. Isomeric Bromo-Difluoro Acetamides
The target compound places the bromine atom at the C4 position of the phenyl ring, flanked by two fluorine atoms at C3 and C5. This arrangement creates a unique electronic environment that differs from the 2-bromo-4,5-difluoro isomer (CAS 64695-81-4) and the 4-bromo-3-fluoro (mono-fluoro) analogue (CAS 351-30-4). In palladium-catalyzed cross-coupling reactions, the C4 position bearing the bromine leaving group in the 4-bromo-3,5-difluoro scaffold offers distinct steric accessibility compared to the C2 position in the 2-bromo isomer, which is flanked by only one ortho-substituent rather than two . While direct kinetic comparison data are absent from the public domain, the regiochemical difference is structurally unambiguous and has documented implications for building block selection in kinase inhibitor synthesis programs [1].
| Evidence Dimension | Bromine substitution position and steric environment for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Br at C4, flanked by F at C3 and C5 (both ortho positions fluorinated); predicted steric hindrance: high |
| Comparator Or Baseline | N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS 64695-81-4): Br at C2, flanked by H at C3 and F at C5; N-(4-Bromo-3-fluorophenyl)acetamide (CAS 351-30-4): Br at C4, F at C3 only |
| Quantified Difference | No publicly available kinetic rate constant data; difference is structural: 2-F substituents ortho to Br (target) vs. 1-F or 0-F ortho to Br (comparators) |
| Conditions | Structural comparison based on published synthetic utility of related scaffolds in WO2021/144440 (2021) and kinase inhibitor patents |
Why This Matters
The distinct steric and electronic profile at the reactive bromine center directly affects regioselectivity and yield in downstream library synthesis, making the compound a non-interchangeable building block for specific synthetic sequences.
- [1] PubChem. Compound Summary for CID 2773280: 5-Acetamido-2-bromo-1,3-difluorobenzene. https://pubchem.ncbi.nlm.nih.gov/compound/2773280. View Source
